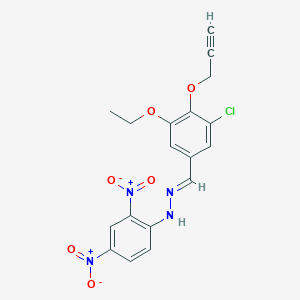![molecular formula C22H19N3O3S B298227 [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid](/img/structure/B298227.png)
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is a thiazolidinone derivative that exhibits a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound's unique chemical structure makes it an attractive target for drug development, and several studies have investigated its synthesis, mechanism of action, and potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is still under investigation. However, studies have suggested that the compound exerts its biological activity by modulating various cellular signaling pathways, including the NF-κB and MAPK pathways. It has also been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase, which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Several studies have investigated the biochemical and physiological effects of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, it has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the advantages of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid is its broad range of biological activities, which make it a versatile compound for scientific research. Additionally, its unique chemical structure makes it an attractive target for drug development. However, one of the limitations of the compound is its low solubility in water, which can make it challenging to work with in lab experiments.
Future Directions
There are several potential future directions for research on [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid. One area of interest is investigating its potential as a therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis and cardiovascular disease. Additionally, further studies are needed to elucidate the compound's mechanism of action and identify its molecular targets. Finally, there is a need for more research on the compound's pharmacokinetics and toxicity to determine its potential as a drug candidate.
Synthesis Methods
The synthesis of [3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been reported in several studies. One of the most commonly used methods involves the reaction of 3-methyl-2-benzylidene-4-oxo-1,3-thiazolidine with 1H-indole-3-acetic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography. Other methods, such as microwave-assisted synthesis and solvent-free synthesis, have also been reported.
Scientific Research Applications
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid has been extensively studied for its potential therapeutic applications. Several studies have reported its anti-inflammatory and antioxidant properties, which make it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases. Additionally, the compound has been shown to exhibit anticancer activity, making it a potential candidate for cancer therapy.
properties
Product Name |
[3-({3-methyl-2-[(4-methylphenyl)imino]-4-oxo-1,3-thiazolidin-5-ylidene}methyl)-1H-indol-1-yl]acetic acid |
|---|---|
Molecular Formula |
C22H19N3O3S |
Molecular Weight |
405.5 g/mol |
IUPAC Name |
2-[3-[(Z)-[3-methyl-2-(4-methylphenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]indol-1-yl]acetic acid |
InChI |
InChI=1S/C22H19N3O3S/c1-14-7-9-16(10-8-14)23-22-24(2)21(28)19(29-22)11-15-12-25(13-20(26)27)18-6-4-3-5-17(15)18/h3-12H,13H2,1-2H3,(H,26,27)/b19-11-,23-22? |
InChI Key |
DZTHQZYGVNIXNP-KHUUNVOJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CN(C4=CC=CC=C43)CC(=O)O)/S2)C |
SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C |
Canonical SMILES |
CC1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CN(C4=CC=CC=C43)CC(=O)O)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-{2-[1-(4-fluorophenyl)ethylidene]hydrazino}-2-oxoethyl)-N-(2-methoxy-5-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B298144.png)
![N-[2-(2-{[2,5-dimethyl-1-(4-methylphenyl)-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxoethyl]-N-(2,4-dimethylphenyl)methanesulfonamide](/img/structure/B298148.png)
![N-(3,4-dimethylphenyl)-N-{2-[2-(3-methoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298149.png)
![tert-butyl {4-[(E)-{2-[(2,4-dichlorophenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298150.png)
![N-[2-(2-{2-chloro-5-nitrobenzylidene}hydrazino)-2-oxoethyl]-N-phenylmethanesulfonamide](/img/structure/B298153.png)
![N'-(4-isobutoxybenzylidene)-2-[(4-methylbenzyl)sulfanyl]acetohydrazide](/img/structure/B298154.png)
![tert-butyl {4-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B298157.png)
![N-(4-chlorophenyl)-N-{2-[2-(4-isobutoxybenzylidene)hydrazino]-2-oxoethyl}methanesulfonamide](/img/structure/B298158.png)
![N-(2-{2-[4-(allyloxy)-3-ethoxybenzylidene]hydrazino}-2-oxoethyl)-N-(3,5-dimethylphenyl)methanesulfonamide](/img/structure/B298159.png)
![(5Z)-5-[(3-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3-chloro-2-methylanilino)-1,3-thiazol-4-one](/img/structure/B298161.png)
![(5Z)-5-[(3-chloro-5-ethoxy-4-prop-2-ynoxyphenyl)methylidene]-2-(3,5-dimethylanilino)-1,3-thiazol-4-one](/img/structure/B298162.png)


![N'-[3-chloro-5-ethoxy-4-(2-propynyloxy)benzylidene]-2-(2,4-dichlorophenoxy)acetohydrazide](/img/structure/B298167.png)